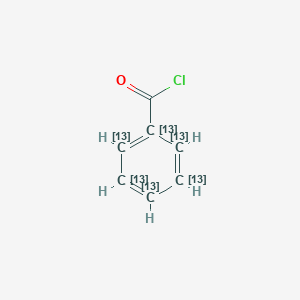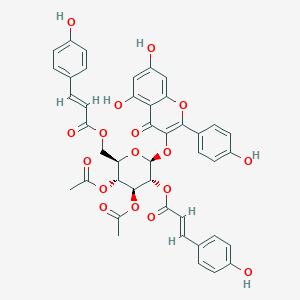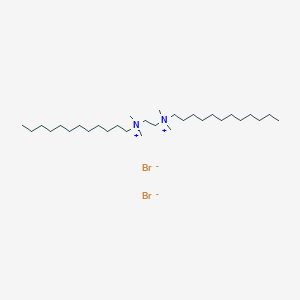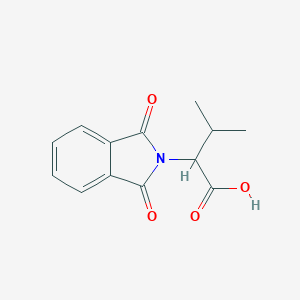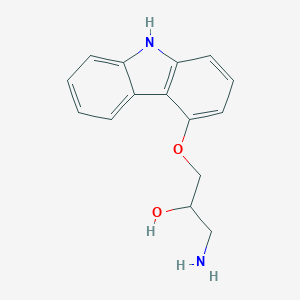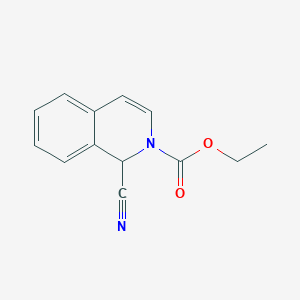
3-フェノキシベンジルアルコール
概要
説明
3-Phenoxybenzyl alcohol is a member of the class of benzyl alcohols, characterized by a benzyl alcohol bearing a phenoxy substituent at the C-3 position. This compound is a metabolite of the insecticide permethrin and is known for its role as a marine xenobiotic metabolite . Its molecular formula is C13H12O2, and it has a molecular weight of 200.2332 g/mol .
科学的研究の応用
グルクロン酸抱合体の合成
3-フェノキシベンジルアルコールは、3-フェノキシベンジルβ-D-グルクロン酸などのグルクロン酸抱合体の合成に使用されます . これらの抱合体は、ヒトの体における薬物の排泄の一般的な経路を表すため、薬物代謝研究において重要です。
食品安全における残留分析
食品安全研究において、3-フェノキシベンジルアルコールは、食品中の残留遊離形態とグルコース抱合形態の決定における主要な化合物です . これは、特にピレスロイド系殺虫剤の残留物の存在を監視し、食品製品の安全とコンプライアンスを確保するために関連しています。
農業:ピレスロイド代謝
この化合物は、農業で広く使用されているピレスロイド系殺虫剤であるペルメトリンの分解経路に役割を果たします . その代謝を理解することは、より安全で効果的な害虫駆除方法の開発に不可欠です。
材料科学:溶媒と中間体
材料科学では、3-フェノキシベンジルアルコールは、その化学的性質により、染料、樹脂、ワックスの溶媒として機能します . また、さまざまな材料の合成における中間体であり、この分野の進歩に貢献しています。
環境科学:代謝経路の研究
環境科学は、特に生態影響評価の文脈において、3-フェノキシベンジルアルコールの代謝経路の研究から恩恵を受けています . その変換生成物とその環境運命は注目に値します。
分析化学:クロマトグラフィー研究
分析化学者は、化学物質の検出と定量のための方法を開発するために、クロマトグラフィー研究で3-フェノキシベンジルアルコールを使用しています . その特性は、標準または参照化合物として使用するために適しています。
生化学:酵素反応
生化学では、この化合物は、アルコール脱水素酵素とグルクロン酸転移酵素を含む酵素反応を研究するために使用されます . これらの研究は、酵素機構と薬物相互作用に関する洞察につながる可能性があります。
産業用途:化学補助剤
工業的には、3-フェノキシベンジルアルコールは、さまざまな製品における防腐剤、安定剤、界面活性剤として機能する化学補助剤として使用されます . その汎用性により、複数の業界で貴重な存在となっています。
作用機序
Target of Action
3-Phenoxybenzyl alcohol, also known as (3-Phenoxyphenyl)methanol, is a synthetic compound that is primarily used in the synthesis of other compounds
Mode of Action
It is known to be used in the synthesis of other compounds, suggesting it may act as a precursor or intermediate in various chemical reactions .
Biochemical Pathways
3-Phenoxybenzyl alcohol is involved in the degradation pathway of permethrin, a synthetic insecticide. It is produced through ester hydrolysis, a common initial step in pyrethroid metabolism . It is then oxidized to 3-phenoxybenzoate, a major intermediate in pyrethroid insecticide metabolism .
Pharmacokinetics
It is known to have a boiling point of 135-140 °c/01 mmHg and a density of 1149 g/mL at 25 °C . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Inhalation of 3-phenoxybenzyl alcohol in certain concentrations has been reported to cause changes in the central nervous system, metabolic processes, and liver function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Phenoxybenzyl alcohol. For instance, its volatility may increase its mobility in the environment . Additionally, it is insoluble and sinks in water, which may affect its distribution and action in aquatic environments .
生化学分析
Biochemical Properties
3-Phenoxybenzyl alcohol plays a role in biochemical reactions, particularly in the metabolism of pyrethroid insecticides. It is produced through the hydrolysis of pyrethroids, such as fenvalerate and permethrin . This hydrolysis is an initial step widespread in pyrethroid metabolism .
Cellular Effects
It is known that pyrethroids, from which 3-Phenoxybenzyl alcohol is derived, can influence cell function . They can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that it is involved in the metabolism of pyrethroids, being produced through ester hydrolysis and then oxidized to 3-phenoxybenzoate
Metabolic Pathways
3-Phenoxybenzyl alcohol is involved in the metabolic pathways of pyrethroid insecticides. It is produced through the hydrolysis of pyrethroids and is then oxidized to 3-phenoxybenzoate
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenoxybenzyl alcohol typically involves the reduction of 3-phenoxybenzaldehyde. This reduction can be achieved using suitable reducing agents at temperatures ranging from 5°C to 25°C . One common method involves the use of sodium borohydride (NaBH4) as the reducing agent in an alcohol solvent such as methanol or ethanol.
Industrial Production Methods: Industrial production of
特性
IUPAC Name |
(3-phenoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c14-10-11-5-4-8-13(9-11)15-12-6-2-1-3-7-12/h1-9,14H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGANAERDZBAECK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7027756 | |
| Record name | 3-Phenoxybenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7027756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or light yellow liquid; [Alfa Aesar MSDS] | |
| Record name | 3-Phenoxybenzyl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11578 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13826-35-2 | |
| Record name | 3-Phenoxybenzyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13826-35-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenoxybenzylalcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013826352 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanol, 3-phenoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Phenoxybenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7027756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenoxybenzylic alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.100 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-PHENOXYBENZYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04964J25DQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and structure of 3-phenoxybenzyl alcohol?
A1: 3-Phenoxybenzyl alcohol has the molecular formula C13H12O2 and a molecular weight of 200.23 g/mol. Its structure consists of a benzene ring substituted with a phenoxy group at the meta position and a hydroxymethyl group at the para position.
Q2: How does the structure of 3-phenoxybenzyl alcohol contribute to its lipophilicity?
A2: The presence of two aromatic rings (benzene and phenoxy) in its structure makes 3-phenoxybenzyl alcohol highly lipophilic. This characteristic influences its distribution and accumulation in biological systems. []
Q3: How is 3-phenoxybenzyl alcohol metabolized in plants?
A3: Plants metabolize 3-phenoxybenzyl alcohol primarily through conjugation reactions. Initially, it forms glucosyl 3-phenoxybenzyl ether, followed by more polar disaccharide conjugates with glucose and pentose sugars. These conjugates can interconvert, and their glucose units can exchange with free glucose in plants. []
Q4: What are the primary metabolic pathways of 3-phenoxybenzyl alcohol in insects?
A4: In insects, 3-phenoxybenzyl alcohol undergoes oxidation to form 3-phenoxybenzoic acid. This process is often mediated by carboxylesterases, enzymes involved in insecticide resistance. [, ]
Q5: How do fish metabolize permethrin, a pyrethroid insecticide that produces 3-phenoxybenzyl alcohol as a metabolite?
A5: Fish metabolize permethrin stereoselectively, producing 3-phenoxybenzyl alcohol and 3-(4'-hydroxyphenoxy)-benzyl alcohol through esterase cleavage. Additionally, they form 4'-hydroxy permethrin via cytochrome P450-catalyzed hydroxylation. []
Q6: Does 3-phenoxybenzyl alcohol exhibit estrogenic activity?
A6: Yes, 3-phenoxybenzyl alcohol has demonstrated estrogenic activity in various studies. It interacts with the human estrogen receptor, although its potency is significantly lower than that of 17β-estradiol. [, ]
Q7: How does the estrogenic activity of permethrin metabolites, including 3-phenoxybenzyl alcohol, compare to the parent compound?
A7: Some permethrin metabolites, including 3-phenoxybenzyl alcohol, exhibit greater estrogenic activity than the parent compound. This difference arises from structural changes during metabolism that increase their affinity for the estrogen receptor. [, ]
Q8: What are the potential applications of 3-phenoxybenzyl alcohol?
A9: 3-Phenoxybenzyl alcohol serves as a key intermediate in synthesizing various pyrethroid insecticides. Its chiral derivatives are crucial for producing specific stereoisomers with desired insecticidal properties. [, , ]
Q9: Can microorganisms utilize 3-phenoxybenzyl alcohol?
A10: Yes, certain bacteria and fungi can utilize 3-phenoxybenzyl alcohol as a carbon source for growth and energy. This ability makes them potentially valuable for bioremediation of environments contaminated with pyrethroid insecticides. [, , ]
Q10: What analytical techniques are commonly employed to determine 3-phenoxybenzyl alcohol levels in various matrices?
A11: Gas chromatography coupled with electron capture detection (GC-ECD) and high-performance liquid chromatography with diode array detection (HPLC-DAD) are frequently used to quantify 3-phenoxybenzyl alcohol and its conjugates in food, environmental, and biological samples. [, ]
Q11: What is the environmental fate of 3-phenoxybenzyl alcohol?
A12: 3-Phenoxybenzyl alcohol can persist in the environment, but it is subject to degradation processes such as photodegradation, hydrolysis, and microbial degradation. These processes contribute to its breakdown into less harmful compounds. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

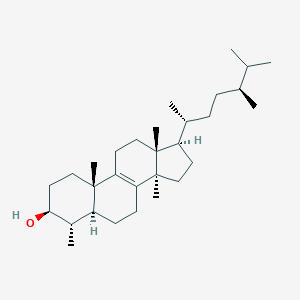



![[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B108026.png)

